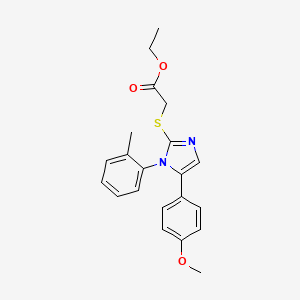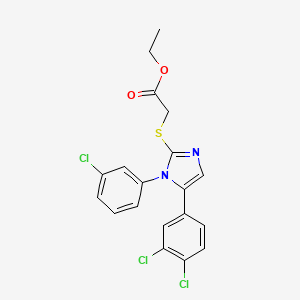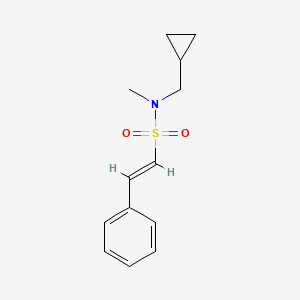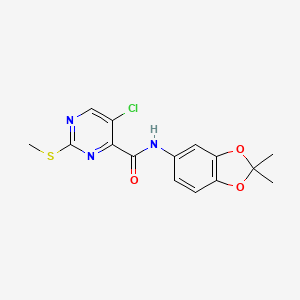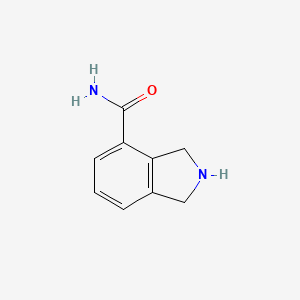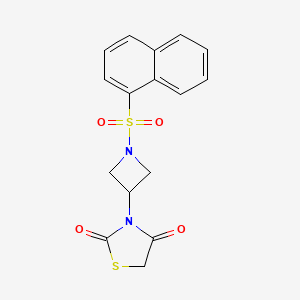![molecular formula C24H18ClFN2O2 B2566019 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone CAS No. 477711-71-0](/img/structure/B2566019.png)
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone” is a chemical compound with the molecular formula C23H15ClFN3O4 . It has a molecular weight of 451.834 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a boiling point of 125-127 . It is a solid at ambient temperature .科学的研究の応用
Structural Analysis and Isomorphism
A study by Swamy et al. (2013) discusses the isomorphous structures related to 3-methyl-1-phenyl pyrazoles, which are relevant to the compound . These structures show extensive disorder, contributing to our understanding of isomorphism in such compounds.
Antimicrobial Applications
Research by Gadakh et al. (2010) demonstrates the antimicrobial activities of fluorine-containing pyrazoles, which are structurally related to the compound. This includes activities against various bacterial strains, highlighting the potential application in combating bacterial infections.
Synthesis and Crystallography
The work by Sun et al. (2017) focuses on the synthesis and crystal structure of a closely related compound. This study provides insights into the structural aspects and synthesis methodologies of similar compounds.
Biological Activities
A study by Wise et al. (1987) discusses a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing potential antipsychotic effects without interacting with dopamine receptors. This highlights the diverse biological activities that compounds structurally related to (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone can exhibit.
Antimycobacterial and Antiviral Applications
The research by Ali et al. (2007) indicates the antimycobacterial activities of similar compounds against resistant Mycobacterium tuberculosis. Additionally, Ali et al. (2007) also explore the antiviral activities of N1-nicotinoyl-3- (4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines, further expanding the potential application spectrum of these compounds in combating various pathogens.
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
将来の方向性
特性
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-16-5-2-7-18(13-16)24(29)28-12-11-23(27-28)17-6-3-8-19(14-17)30-15-20-21(25)9-4-10-22(20)26/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCHBWSJADQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)
![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)
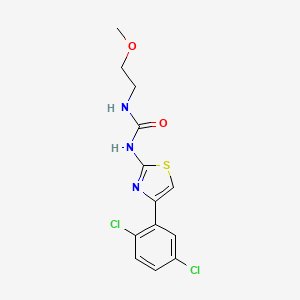
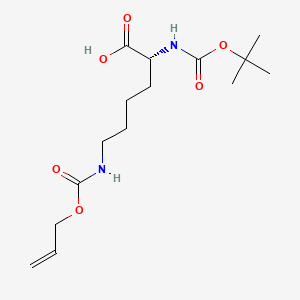
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)

